

Antitumor agent-115 in vitro anticancer activity

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Compound of Interest		
Compound Name:	Antitumor agent-115	
Cat. No.:	B12386587	Get Quote

Introduction

The designation "**Antitumor agent-115**" has been applied to several distinct investigational compounds in preclinical and clinical development. This guide provides a detailed overview of the in vitro anticancer activities of the most prominently documented of these agents, APG-115 (Alrizomadlin), a novel MDM2 inhibitor. Additionally, this document will summarize the available data for other compounds referred to as "agent-115" to provide a comprehensive landscape for researchers, scientists, and drug development professionals.

APG-115 (Alrizomadlin): A Potent MDM2-p53 Inhibitor

APG-115, also known as Alrizomadlin, is an orally active, small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2)-p53 interaction.[1] By blocking this interaction, APG-115 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest, apoptosis, and potent antitumor activity in cancer cells with wild-type TP53.[2][3]

Quantitative In Vitro Activity of APG-115

The in vitro efficacy of APG-115 has been evaluated across a range of cancer cell lines, demonstrating potent antiproliferative and pro-apoptotic effects.

Table 1: IC50 Values of APG-115 in Various Cancer Cell Lines



Cell Line	Cancer Type	TP53 Status	IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia	Wild-type	26.8 (± 4.9)	[4]
MV-4-11	Acute Myeloid Leukemia	Wild-type	165.9 (± 42.4)	[4]
OCI-AML-3	Acute Myeloid Leukemia	Wild-type	315.6 (± 97)	[4]
HL-60	Acute Myeloid Leukemia	Null	> 10,000	[4][5]
SKM-1	Acute Myeloid Leukemia	Mutant	> 10,000	[4][5]
AGS	Gastric Adenocarcinoma	Wild-type	18.9 (± 15.6)	[1]
MKN45	Gastric Adenocarcinoma	Wild-type	103.5 (± 18.3)	[1]

Table 2: Apoptosis Induction by APG-115 in MOLM-13

Cells

APG-115 Concentration (μM)	Percentage of Apoptotic Cells (%) after 48h	Reference
0.04	~31	[4]
0.11	55.1	[4]
0.33	80.2	[4]
1	96.8	[4]

Table 3: Cell Cycle Arrest Induced by APG-115 in TP53 Wild-Type AML Cell Lines



Cell Line	Treatment	Effect	Reference
MOLM-13, MV-4-11, OCI-AML-3	Increasing concentrations of APG-115 for 48h	G0/G1 phase arrest and reduction of cells in S phase	[4]
TPC-1, KTC-1	0.3 μM, 1 μM, 3 μM, 10 μM for 24h	G2/M phase arrest and decrease in S- phase	[1]
AGS, MKN45	0.02 μM, 0.2 μM for 48h	G0/G1 phase arrest	[1]

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment: Serial dilutions of the test agent are prepared in complete medium.
 The old medium is removed from the wells and 100 μL of the diluted compound solutions are added. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only) are included.
- Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: After incubation, MTT solution is added to each well and the plate is incubated for another 2-4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.



Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

- Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration.
- Cell Harvesting: Cells are harvested and washed with cold PBS.
- Staining: Cells are resuspended in Annexin V binding buffer and stained with FITCconjugated Annexin V and PI according to the manufacturer's protocol.
- Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution using PI staining.

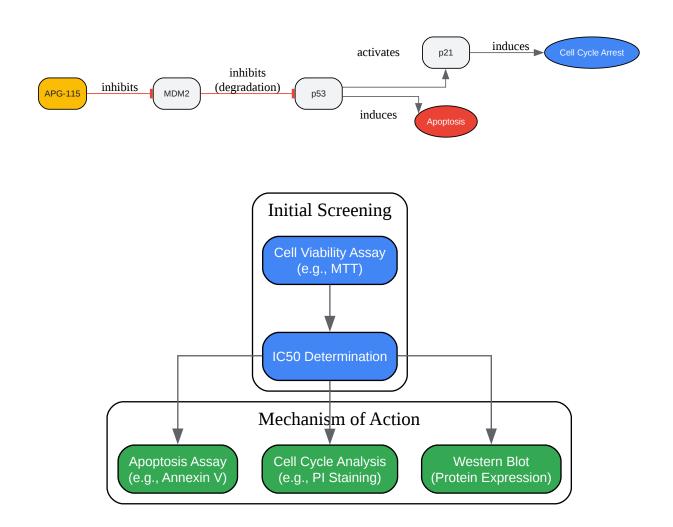
- Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
- Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
- Staining: Fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
- Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Signaling Pathways and Experimental Workflow



APG-115 Mechanism of Action: The p53 Signaling Pathway

APG-115 functions by disrupting the interaction between MDM2 and p53. In unstressed cells, MDM2 targets p53 for proteasomal degradation. By inhibiting MDM2, APG-115 leads to the accumulation and activation of p53, which in turn transcriptionally activates target genes like p21, leading to cell cycle arrest and apoptosis.[2][4]



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